3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-carbaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ability to scavenge free radicals and improve mitochondrial function contributes to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene moiety and exhibits similar biological activities.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring and is used in similar chemical reactions.
Uniqueness
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
87482-60-8 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethyl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-20-14-18(21(24)22(20)19-8-2-1-3-9-19)13-15-10-11-16-6-4-5-7-17(16)12-15/h1-12,18H,13-14H2 |
InChI Key |
YJWBNHFKESAWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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